HIV-1 inhibitor-28

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

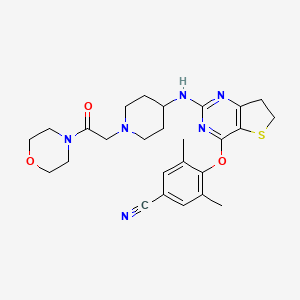

HIV-1 inhibitor-28 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle . By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-28 involves multiple steps, starting with the preparation of key intermediates. One common approach includes the protection of functional groups, followed by saponification and coupling reactions. For instance, the synthesis may involve the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by saponification to yield the desired intermediate . The final steps typically involve deprotection and purification to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of scalable reactions and efficient purification techniques. The preparation method described in patents highlights the use of crystalline intermediates to achieve high yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: HIV-1 inhibitor-28 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

HIV-1 inhibitor-28 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of viral integrase enzymes and to develop new synthetic methodologies.

Biology: Employed in research to understand the mechanisms of HIV-1 replication and to identify potential targets for antiviral therapy.

Mechanism of Action

HIV-1 inhibitor-28 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome . This inhibition blocks the replication cycle of the virus, preventing the establishment of a permanent infection. The molecular targets involved include the viral integrase enzyme and the preintegration complex, which contains the viral DNA and integrase .

Comparison with Similar Compounds

- Raltegravir

- Elvitegravir

- Dolutegravir

- Bictegravir

- Cabotegravir

HIV-1 inhibitor-28 stands out due to its novel chemical scaffold and its potential to be chemically modified for enhanced potency and selectivity .

Biological Activity

HIV-1 inhibitor-28 (HIV-1 INH-28) is a compound developed to target the HIV-1 virus, specifically focusing on its replication mechanisms and the viral proteins involved. This article provides an in-depth analysis of the biological activity of HIV-1 INH-28 based on recent research findings, including data tables, case studies, and detailed evaluations of its efficacy.

Overview of HIV-1 INH-28

HIV-1 INH-28 belongs to a class of compounds known as integrase inhibitors. These inhibitors work by preventing the integration of viral DNA into the host genome, thereby disrupting the viral life cycle. The compound has shown promise in preclinical studies and early-phase clinical trials, demonstrating significant antiviral activity against various strains of HIV.

The primary mechanism of action for HIV-1 INH-28 involves its interaction with the integrase enzyme of the virus. Integrase is crucial for the incorporation of viral DNA into the host cell's DNA. By inhibiting this enzyme, HIV-1 INH-28 effectively blocks the replication process, leading to reduced viral load in infected individuals.

Research Findings

Recent studies have provided insights into the biological activity and efficacy of HIV-1 INH-28:

Efficacy Against HIV-1 Variants

Research indicates that HIV-1 INH-28 retains high antiviral activity against various strains of HIV, including those resistant to other classes of antiretroviral drugs. A study demonstrated that this compound could inhibit late-stage replication processes effectively, showcasing its potential as a therapeutic agent for treatment-experienced patients .

Pharmacokinetics and Safety Profile

In a Phase IIa study, HIV-1 INH-28 was administered to subjects off antiretroviral therapy. The results showed a significant reduction in plasma HIV-1 RNA levels, with a maximum decrease observed at higher dosage levels. The pharmacokinetic profile indicated moderate-to-high variability but established a steady state by Day 8 post-administration . Importantly, the compound was well-tolerated, with no serious adverse events reported during the trials.

Data Tables

The following table summarizes key findings from studies involving HIV-1 INH-28:

| Study Reference | Dosage (mg) | Mean Maximum Decrease in Viral Load (log10 copies/mL) | Tolerability | Resistance Observed |

|---|---|---|---|---|

| Phase IIa Study | 200 | 1.70 | Well-tolerated | None |

| Phase IIa Study | 100 | 1.32 | Well-tolerated | None |

| Phase IIa Study | 50 | 1.56 | Well-tolerated | None |

| Phase IIa Study | 20 | 0.67 | Well-tolerated | None |

Case Studies

Case Study 1: Treatment-Emergent Resistance

In one clinical trial involving HIV-1 INH-28, two subjects developed treatment-emergent A364A/V mutations associated with resistance to the compound. However, only one subject exhibited phenotypic resistance, indicating that while some mutations may confer resistance, overall efficacy remains robust against most strains .

Case Study 2: Long-Term Efficacy

Another study evaluated the long-term efficacy of HIV-1 INH-28 when administered in combination with standard antiretroviral therapy. Results showed sustained viral suppression over six months in patients previously failing other treatments. This highlights the potential role of HIV-1 INH-28 in salvage therapy regimens .

Properties

Molecular Formula |

C26H32N6O3S |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

3,5-dimethyl-4-[[2-[[1-(2-morpholin-4-yl-2-oxoethyl)piperidin-4-yl]amino]-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]oxy]benzonitrile |

InChI |

InChI=1S/C26H32N6O3S/c1-17-13-19(15-27)14-18(2)23(17)35-25-24-21(5-12-36-24)29-26(30-25)28-20-3-6-31(7-4-20)16-22(33)32-8-10-34-11-9-32/h13-14,20H,3-12,16H2,1-2H3,(H,28,29,30) |

InChI Key |

WJCCYSICWXLYGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2SCC3)NC4CCN(CC4)CC(=O)N5CCOCC5)C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.